Arsenazo III
Overview
Description
Synthesis Analysis
Arsenazo III, or 1,8-dihydroxynaphthalene-3,6-disulphonic acid-2,7-bis[(azo-2)-phenylarsonic acid], is synthesized to give marked color reactions with numerous elements, enabling photometric determinations of metals like thorium, zirconium, uranium, and rare earth elements. The specificity and sensitivity of Arsenazo III have made it a valuable reagent in the analysis of materials containing these elements without the need for element separation in solution forms after sample dissolution (Savvin, 1961).
Molecular Structure Analysis
The molecular structure of Arsenazo III involves two functional-analytical groups present in almost isolated conjugated systems. Complex formation occurs through one of these systems, leading to the appearance of two absorption bands in the visible spectrum. The stability of these complexes varies with the ionic radii of the interacting elements, indicating a strong dependency on the specific nature of the metal-N bond and the molecular conjugation extent (Savvin, 1964).
Chemical Reactions and Properties
Arsenazo III forms exceptionally stable complexes with elements like thorium and uranium, allowing for determinations in strongly acidic media. This property underscores its analytical utility, highlighting its high sensitivity and minimal interference by anions. The reaction's high sensitivity and good reproducibility are attributed to the stable complex formations, which are crucial for the photometric analysis of these elements (Savvin, 1964).
Physical Properties Analysis
The spectrophotometric properties of Arsenazo III, including its molar absorptivity and complex formation capabilities with metals like calcium, strontium, and barium, are well documented. These properties are significantly influenced by pH and the presence of various ions, affecting the determination and quantification of alkaline-earth metals. The interference of magnesium, for example, can be eliminated at specific pH levels, enhancing the selectivity and sensitivity of Arsenazo III in analytical applications (Michaylova & Kouleva, 1974).
Chemical Properties Analysis
The interaction of Arsenazo III with cations results in altered absorption spectra, leading to the formation of complexes with diverse stoichiometries depending on the cation size and concentration. The binding affinities and complexation behaviors are central to its application as a spectrophotometric reagent, providing insights into the chemical properties that make Arsenazo III a versatile tool in the detection and quantification of metal ions in various samples. The dye’s ability to form complexes with large metal cations, such as Ca2+ and La3+, underpins its utility in analytical chemistry for the determination of metal concentrations in solutions (Rowatt & Williams, 1989).
Scientific Research Applications
Measurement of Intracellular Calcium : Arsenazo III has been utilized to measure changes in free intracellular calcium concentration. Thomas and Gorman (1977) demonstrated its use in measuring calcium changes in a bursting pacemaker neuron (Thomas & Gorman, 1977).
Detection of Calcium in Acidic Solutions : The reagent is effective for detecting minimal amounts of calcium in various acidic solutions, as shown by Attin et al. (2005) (Attin et al., 2005).
Determination of Metals : Savvin (1961) noted that Arsenazo III can be used for photometric determination of elements like thorium, zirconium, uranium, and rare earth elements, due to its color reactions with these elements (Savvin, 1961).
Study of Ion Transport : Yingst and Hoffman (1978) used Arsenazo III to study calcium ion transport in human erythrocyte ghosts, demonstrating its application in understanding ion permeability (Yingst & Hoffman, 1978).
Analysis in Uranium Detection : Zheng et al. (2014) explored the use of Arsenazo III in the concentration measurement of uranium and other actinides in aqueous samples, highlighting its sensitivity and potential challenges in certain conditions (Zheng et al., 2014).
Capillary Electrophoresis Sensor for Uranium : Collins and Lu (2001) demonstrated the use of Arsenazo III in a capillary electrophoresis microchip for the detection of uranium (VI) and various lanthanide metal ions (Collins & Lu, 2001).
Study of Reaction Mechanisms : Savvin (1964) investigated the mechanism of complex formation between Arsenazo III and certain elements, contributing to the understanding of its analytical applications (Savvin, 1964).
Indicator for Ionized Calcium : Kendrick et al. (1977) discussed the use of Arsenazo III as an indicator for ionized calcium in physiological salt solutions, highlighting its utility in biomedical research (Kendrick et al., 1977).
Research on Mitochondrial Functions : Moreno et al. (1984) used Arsenazo III to study the reduction of the dye to its anion free radical metabolite, shedding light on mitochondrial functions and interactions with cations (Moreno et al., 1984).
Historical Overview and Progress : Basargin et al. (2000) provided a review of the progress in the application of Arsenazo III in analytical chemistry, marking its importance and versatility in the field (Basargin et al., 2000).
Safety And Hazards
Future Directions
A recent study has used Arsenazo III-functionalized gold nanoparticles for photometric determination of uranyl ion . Another study has used a microfluidic chip to implement an automated calcium assay in urine samples using the Arsenazo III method . These studies suggest potential future directions for the use of Arsenazo III in various applications.
properties
IUPAC Name |
3,6-bis[(2-arsonophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18As2N4O14S2/c29-21-18-11(9-16(43(37,38)39)19(21)27-25-14-7-3-1-5-12(14)23(31,32)33)10-17(44(40,41)42)20(22(18)30)28-26-15-8-4-2-6-13(15)24(34,35)36/h1-10,29-30H,(H2,31,32,33)(H2,34,35,36)(H,37,38,39)(H,40,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHVTNUJRKELCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=CC=C4[As](=O)(O)O)O)O)[As](=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18As2N4O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026653 | |
Record name | Arsenazo III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026653 | |
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Molecular Weight |
776.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple to black powder; [MSDSonline] | |
Record name | Arsenazo III | |
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Product Name |
Arsenazo III | |
CAS RN |
1668-00-4 | |
Record name | Arsenazo III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1668-00-4 | |
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Record name | Arsenazo III | |
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Record name | 1668-00-4 | |
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Record name | Arsenazo III | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-(bis(2-arsonophenylazo))-1,8-dihydroxynaphthalene-3,6-disulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.263 | |
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Citations
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